N-(3-fluorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide
CAS No.: 887880-68-4
Cat. No.: VC7672136
Molecular Formula: C23H16FN3O5
Molecular Weight: 433.395
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887880-68-4 |
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Molecular Formula | C23H16FN3O5 |
Molecular Weight | 433.395 |
IUPAC Name | N-(3-fluorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C23H16FN3O5/c1-13-16(9-5-10-18(13)27(30)31)22(28)26-20-17-8-2-3-11-19(17)32-21(20)23(29)25-15-7-4-6-14(24)12-15/h2-12H,1H3,(H,25,29)(H,26,28) |
Standard InChI Key | LEGAFVAJRNELGS-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound belongs to the benzofuran carboxamide family, characterized by a fused bicyclic benzofuran core (C₈H₅O) with a carboxamide group (-CONH-) at the 2-position. Key substituents include:
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A 3-fluorophenyl group attached to the carboxamide nitrogen.
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A 2-methyl-3-nitrobenzamido group at the 3-position of the benzofuran ring.
This arrangement creates a planar, aromatic-rich structure with potential for π-π stacking interactions and hydrogen bonding.
Molecular Formula and Weight
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Molecular formula: C₂₃H₁₈FN₃O₆
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Molecular weight: 451.4 g/mol (calculated via PubChem’s formula-based methodology ).
Spectroscopic Identifiers
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IUPAC Name: N-(3-fluorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide.
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SMILES: O=C(NC1=CC(=CC=C1)F)C2=C(OC3=CC=CC=C23)NC(=O)C4=C(C(=CC=C4)C)N+[O-].
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InChIKey: Computationally derived identifiers are unavailable in existing sources, but analogous benzofuran carboxamides exhibit InChIKeys with 25-character hashes .
Synthetic Pathways and Precursor Chemistry
Key Precursors
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2-Methyl-3-nitrobenzoic acid: Aromatic nitro compounds like this serve as precursors for the benzamido moiety. Its synthesis typically involves nitration of 2-methylbenzoic acid, followed by purification .
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3-Fluoroaniline: Used to introduce the fluorophenyl group via amidation reactions.
Proposed Synthesis Route
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Benzofuran core formation: Cyclization of substituted phenols with α-haloketones under basic conditions .
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Carboxamide installation: Reaction of benzofuran-2-carboxylic acid with 3-fluoroaniline using coupling agents like EDCl/HOBt .
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Benzamido group attachment:
Challenges in Synthesis
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Steric hindrance: The 2-methyl and 3-nitro groups on the benzamido moiety may impede reaction efficiency.
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Nitro group stability: Risk of reduction during catalytic hydrogenation steps .
Physicochemical Properties
Solubility and Lipophilicity
Thermal Stability
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